molecular formula C13H16ClNO5S B7450067 3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid

3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid

Cat. No.: B7450067
M. Wt: 333.79 g/mol
InChI Key: LLXBUIYUOWNZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This compound has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.

Mechanism of Action

3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid inhibits glutaminase, which is responsible for converting glutamine to glutamate. Glutamate is a precursor for the synthesis of several important molecules, including neurotransmitters and nucleotides. Cancer cells have a high demand for glutamine to support their rapid growth and proliferation. Inhibition of glutaminase by this compound leads to a depletion of glutamate and other downstream metabolites, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. In addition to its anti-tumor effects, this compound has been shown to have other physiological effects, such as reducing inflammation and improving insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. In addition, the effects of this compound may be dependent on the tumor microenvironment, which can vary between different types of cancer.

Future Directions

There are several potential future directions for the development of 3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid and related compounds. One area of interest is the combination of this compound with other cancer therapies, such as immunotherapy and targeted therapy. Another area of interest is the development of more potent and selective glutaminase inhibitors. Finally, there is interest in exploring the potential applications of this compound in other disease contexts, such as metabolic disorders and neurodegenerative diseases.

Synthesis Methods

The synthesis of 3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid involves several steps, including the reaction of 3-chloro-4-aminobenzoic acid with ethyl 3-ethoxycyclobutyl-1-carboxylate, followed by the sulfonation of the resulting compound with chlorosulfonic acid. The final product is obtained by hydrolysis of the sulfonamide group with hydrochloric acid.

Scientific Research Applications

3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by this compound has been shown to induce cell death and inhibit tumor growth in preclinical models. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

Properties

IUPAC Name

3-chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO5S/c1-2-20-10-6-9(7-10)15-21(18,19)12-4-3-8(13(16)17)5-11(12)14/h3-5,9-10,15H,2,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXBUIYUOWNZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)NS(=O)(=O)C2=C(C=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.